N-{4-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
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Overview
Description
N-{4-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of a broader class of triazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide typically involves the reaction of ethylsulfanyl derivatives with triazole and oxadiazole intermediates. The process often includes the following steps:
Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and alkyl halides under basic conditions.
Formation of the Oxadiazole Ring: This involves the cyclization of acyl hydrazides with nitrous acid.
Coupling Reactions: The final step involves coupling the triazole and oxadiazole intermediates with ethylsulfanyl groups under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the oxadiazole ring into amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkyl or aryl substituted derivatives.
Scientific Research Applications
N-{4-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in DNA replication and protein synthesis.
Pathways: Inhibition of key enzymes, leading to the disruption of cellular processes and eventual cell death.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives: Known for their antibacterial activity.
N-{[5-(ethylsulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-fluoroaniline: Exhibits similar structural features but with different biological activities.
Properties
Molecular Formula |
C9H12N6O2S |
---|---|
Molecular Weight |
268.30 g/mol |
IUPAC Name |
N-[4-(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C9H12N6O2S/c1-4-18-9-12-11-8(15(9)3)6-7(10-5(2)16)14-17-13-6/h4H2,1-3H3,(H,10,14,16) |
InChI Key |
WDPAWCJMSIBCSD-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(N1C)C2=NON=C2NC(=O)C |
Origin of Product |
United States |
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